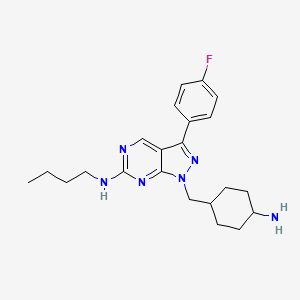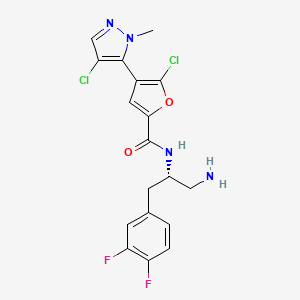
Tak-441
Übersicht
Beschreibung
TAK-441 ist ein experimenteller, oral verfügbarer, niedermolekularer Inhibitor des Hedgehog-Signalwegs. Diese Verbindung ist ein potenter und selektiver Antagonist des Smoothened-Rezeptors, der eine entscheidende Rolle im Hedgehog-Signalweg spielt. This compound hat in präklinischen Modellen eine signifikante Antitumoraktivität gezeigt und wird zur Behandlung verschiedener Krebsarten entwickelt, darunter Basalzellkarzinom und Bauchspeicheldrüsenkrebs .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung automatisierter Reaktoren, Durchfluss-Systeme und strenge Qualitätskontrollmaßnahmen, um Konsistenz und Skalierbarkeit zu gewährleisten. Das Endprodukt wird durch Techniken wie Kristallisation, Chromatographie und Umkristallisation gereinigt, um die gewünschte Reinheit und Qualität zu erreichen .
Wissenschaftliche Forschungsanwendungen
TAK-441 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den Hedgehog-Signalweg und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Differenzierung und Apoptose in verschiedenen biologischen Systemen.
Medizin: Als potenzielles Therapeutikum für die Behandlung von Krebsarten wie Basalzellkarzinom, Bauchspeicheldrüsenkrebs und anderen soliden Tumoren entwickelt.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf den Hedgehog-Signalweg abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Smoothened-Rezeptors, einem Schlüsselelement des Hedgehog-Signalwegs. Durch die Bindung an den Smoothened-Rezeptor verhindert this compound die Aktivierung von nachgeschalteten Signalmolekülen, darunter die Gli-Transkriptionsfaktoren. Diese Hemmung führt zur Unterdrückung der Zielgenexpression, was letztendlich zur Hemmung der Zellproliferation und des Tumorwachstums führt. Die beteiligten molekularen Ziele und Signalwege umfassen den Smoothened-Rezeptor, Gli-Transkriptionsfaktoren und verschiedene nachgeschaltete Signalmoleküle .
Wirkmechanismus
Target of Action
TAK-441 is a potent and selective antagonist of the Smoothened (SMO) receptor . The SMO receptor is a key component of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and is associated with the pathogenesis of various human cancers .
Mode of Action
This compound inhibits the Hh signaling pathway by binding to the SMO receptor . This interaction blocks the signal transduction, thereby inhibiting the transcriptional activity of Gli1, a downstream effector in the Hh pathway . This results in the suppression of the Hh pathway, which is often dysregulated in various types of cancer due to overexpression of Hh ligands or mutations in the Patched-1 (PTCH1) gene .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Hh signaling pathway . By inhibiting the SMO receptor, this compound disrupts the normal functioning of this pathway, leading to a decrease in the expression of Gli1 mRNA . This, in turn, can lead to a reduction in the growth and proliferation of cancer cells, as the Hh pathway is known to play a key role in these processes .
Pharmacokinetics
This compound has been characterized by low plasma clearance, moderate plasma volume of distribution at steady state, and a moderate terminal elimination half-life . Its oral bioavailability has been estimated to be 31.7% in rats and 90.3% in dogs . This compound has high plasma protein binding in mice (99.7%) and rats (96.2%), and lower plasma protein binding in dogs (79.6%) and humans (87.7%) . It is primarily metabolized by the CYP3A4/5 isozyme, followed by CYP2C19 and 2C9 .
Result of Action
The molecular effect of this compound’s action is the inhibition of Gli1 mRNA expression, which is a key component of the Hh signaling pathway . On a cellular level, this results in the inhibition of tumor growth. Studies have shown that this compound has antitumor activity in various xenograft models, including pancreatic, ovarian, and colon cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors and inducers can affect the pharmacokinetics of this compound . Additionally, the presence of food can increase the extent of absorption of this compound, leading to a higher maximal drug concentration and area under the plasma concentration versus time curve .
Biochemische Analyse
Biochemical Properties
Tak-441 interacts with the Hh signaling pathway, specifically inhibiting the Gli-luc reporter with an IC50 value of 4.4 nM . It also inhibits Gli1 mRNA .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the Hh signaling pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules in the Hh signaling pathway. It exerts its effects at the molecular level, including enzyme inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has shown good solubility and potent Hh inhibitory activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has shown strong antitumor activity and can achieve dose-dependent plasma and tumor concentrations .
Metabolic Pathways
This compound is involved in the metabolic pathways of the Hh signaling pathway. It interacts with enzymes in this pathway and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by its interactions with transporters or binding proteins .
Subcellular Localization
It is known to interact with the Hh signaling pathway, which may direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TAK-441 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: TAK-441 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile oder Elektrophile unter spezifischen Bedingungen wie sauren oder basischen Umgebungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Oxide entstehen, während bei der Reduktion Alkohole oder Amine entstehen können .
Vergleich Mit ähnlichen Verbindungen
TAK-441 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Vismodegib, Sonidegib und Glasdegib. Diese Verbindungen zielen ebenfalls auf den Hedgehog-Signalweg ab, unterscheiden sich jedoch in ihrer chemischen Struktur, Potenz und Selektivität. This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Smoothened-Rezeptor-Antagonist, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Ähnliche Verbindungen:
Vismodegib: Ein weiterer Smoothened-Rezeptor-Antagonist, der zur Behandlung des Basalzellkarzinoms eingesetzt wird.
Sonidegib: Ein Smoothened-Rezeptor-Antagonist, der für die Behandlung des fortgeschrittenen Basalzellkarzinoms zugelassen ist.
Glasdegib: Ein Smoothened-Rezeptor-Antagonist, der in Kombination mit anderen Therapien zur Behandlung der akuten myeloischen Leukämie eingesetzt wird
This compound zeichnet sich durch seine einzigartige chemische Struktur und hohe Potenz aus, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in der Krebstherapie macht.
Eigenschaften
IUPAC Name |
6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXQMNNVICKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186231-83-3 | |
| Record name | TAK-441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186231833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-441 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3QT94KWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: TAK-441 selectively binds to and inhibits the activity of Smoothened (Smo), a cell surface co-receptor involved in the Hedgehog (Hh) signaling pathway [, ]. In the absence of Hh ligands, Patched-1 (Ptch1) inhibits Smo. Upon ligand binding to Ptch1, Smo is activated, leading to the activation of downstream transcription factors, primarily Gli proteins. This compound prevents this activation, suppressing Hh-mediated signaling and consequently inhibiting the growth of tumor cells where this pathway is aberrantly activated [, , ].
A: While the provided abstracts do not specify the molecular formula or weight of this compound, they mention its classification as a pyrrolopyridine derivative [, ]. Spectroscopic data is not discussed in these abstracts.
A: One study focused on enhancing this compound’s aqueous solubility and suppressing its solvatomorphism through cocrystallization with L-malic acid or L-tartaric acid []. These cocrystals exhibited improved solubility and stability under stress conditions, indicating suitable properties for pharmaceutical development [].
A: this compound exhibits high solvatomorphism, presenting challenges for solid form selection during drug development []. Cocrystallization with L-malic acid or L-tartaric acid has been shown to enhance its aqueous solubility and improve stability []. Additionally, polymeric micelles have been investigated as a potential cutaneous delivery system for this compound, aiming to enhance its penetration into the skin [].
A: In vivo studies in rats and dogs demonstrated that this compound exhibits low plasma clearance, moderate plasma volume of distribution, moderate terminal elimination half-life, and good oral bioavailability (31.7% in rats and 90.3% in dogs) []. A food effect was observed in dogs, resulting in increased absorption and higher drug exposure []. This compound is primarily metabolized by CYP3A4/5, followed by CYP2C19 and CYP2C9 []. It is mainly excreted in feces as metabolites with minimal urinary excretion of the parent drug [].
A: Pharmacokinetic and pharmacodynamic modeling revealed a link between this compound plasma concentrations and Gli1 mRNA suppression in tumor-associated stromal cells, skin cells, and tumor growth inhibition in a pancreatic cancer xenograft model [, ]. The model suggests that substantial inhibition of Gli1 mRNA expression is required for significant tumor growth inhibition [, ].
A: While the provided abstracts don't elaborate on specific resistance mechanisms to this compound, one study investigated its potential to inhibit a Vismodegib-resistant Smo mutant []. This suggests that cross-resistance between different SMO antagonists could occur. Further research is needed to fully elucidate the mechanisms of resistance to this compound and its implications for clinical use.
A: Gli1 mRNA expression in both tumor and skin tissues has been identified as a potential biomarker for predicting the antitumor effect of this compound [, ]. Monitoring Gli1 mRNA levels could help assess target engagement and predict treatment response.
A: Research indicates that this compound exhibits high solvatomorphism, potentially impacting its dissolution rate and solubility []. Cocrystallization with L-malic acid or L-tartaric acid effectively enhances its aqueous solubility, potentially leading to improved bioavailability []. Further studies are needed to fully characterize the dissolution profile of these cocrystals and their impact on in vivo performance.
A: this compound demonstrates high permeability in Caco-2 cells, suggesting good absorption potential []. Although it is a poor substrate for the efflux pump P-glycoprotein (P-gp), it acts as a weak inhibitor of P-gp []. This interaction warrants further investigation, particularly when considering potential drug-drug interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


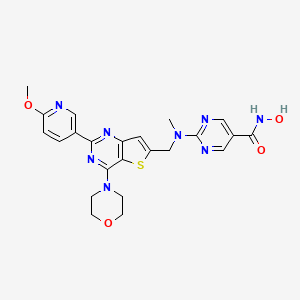
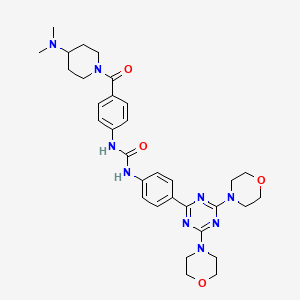
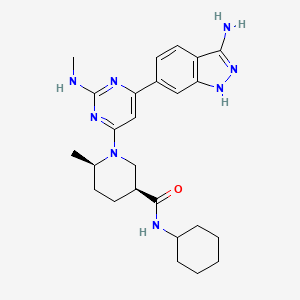
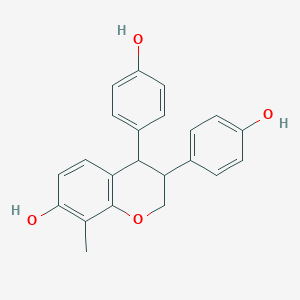
![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)


